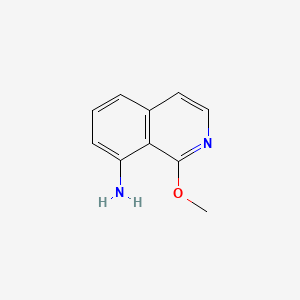

1-Methoxyisoquinolin-8-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxyisoquinolin-8-amine is an organic compound with the molecular formula C10H10N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a methoxy group at the first position and an amine group at the eighth position of the isoquinoline ring.

Métodos De Preparación

The synthesis of 1-Methoxyisoquinolin-8-amine can be achieved through various synthetic routes. One common method involves the reduction of nitro-substituted isoquinoline derivatives using stannous chloride dihydrate in ethanol . Another approach includes the use of main group metal Lewis acid catalyzed formal hydroamination and hydroarylation methodologies . These reactions typically employ mono-propargylated aromatic ortho-diamines as starting materials and can be conducted under aerobic conditions using stannic chloride or indium (III) chloride .

Análisis De Reacciones Químicas

1-Methoxyisoquinolin-8-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinoline derivatives.

Reduction: Reduction reactions can convert nitro-substituted isoquinoline derivatives to amine-substituted products.

Common reagents used in these reactions include stannous chloride, indium (III) chloride, and various oxidizing agents. The major products formed from these reactions are typically quinoline and isoquinoline derivatives with different functional groups .

Aplicaciones Científicas De Investigación

1-Methoxyisoquinolin-8-amine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold in organic synthesis and as a ligand in coordination chemistry . In medicinal chemistry, it has been explored for its potential as an anti-infective agent, showing promising activity against various pathogens . Additionally, it has applications in the development of new therapeutic agents for diseases such as malaria and leishmaniasis .

Mecanismo De Acción

The mechanism of action of 1-Methoxyisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. In the context of its anti-infective properties, the compound is believed to exert its effects through oxidative stress mechanisms, similar to other 8-aminoquinoline derivatives . This involves the generation of reactive oxygen species that can damage the cellular components of pathogens, leading to their death .

Comparación Con Compuestos Similares

1-Methoxyisoquinolin-8-amine can be compared with other similar compounds, such as 8-aminoquinoline and its derivatives. These compounds share structural similarities but differ in their functional groups and biological activities. For example, 8-aminoquinoline derivatives like primaquine and tafenoquine are well-known antimalarial agents . The unique methoxy group in this compound distinguishes it from these compounds and contributes to its specific chemical and biological properties .

Similar compounds include:

- 8-Aminoquinoline

- Primaquine

- Tafenoquine

Actividad Biológica

1-Methoxyisoquinolin-8-amine (CAS Number: 1374651-49-6) is an organic compound belonging to the isoquinoline derivative class, which exhibits a wide range of biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula C10H10N2O. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The compound primarily acts by interacting with specific cellular pathways:

- Target Proteins : It has been shown to interact with cyclin-dependent kinase 1 (CDK1) and cyclin B1 complex, which are crucial for cell cycle regulation.

- Cell Cycle Effects : In human cervical cancer cells, this compound induces G2/M phase arrest and promotes caspase-dependent apoptosis, suggesting its potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. It has demonstrated:

- Cell Cycle Arrest : Induces G2/M phase arrest in cervical cancer cells.

- Apoptosis Induction : Promotes apoptosis through activation of caspases.

Antimicrobial Activity

The compound exhibits broad-spectrum anti-infective properties, effectively inhibiting the growth of multiple pathogens. Its mechanism likely involves disruption of critical biochemical pathways in microorganisms.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The compound is expected to be absorbed efficiently in biological systems, although specific transport mechanisms remain to be fully elucidated.

- Metabolism : Involves interactions with various enzymes affecting metabolic pathways; however, detailed metabolic studies are needed for comprehensive insights.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- In Vitro Studies : Demonstrated consistent induction of mitotic arrest and apoptosis in cancer cell lines over extended exposure periods.

- Animal Models : Lower doses have shown efficacy in inducing apoptosis without significant toxicity, indicating a favorable therapeutic window.

Comparative Analysis with Similar Compounds

To understand its unique properties, it is beneficial to compare this compound with other isoquinoline derivatives:

| Compound | Biological Activity | Notes |

|---|---|---|

| 8-Aminoquinoline | Antimalarial | Well-studied for malaria treatment |

| Primaquine | Antimalarial | Known for its effectiveness against Plasmodium species |

| Tafenoquine | Antimalarial | Newer alternative to primaquine |

Propiedades

IUPAC Name |

1-methoxyisoquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-9-7(5-6-12-10)3-2-4-8(9)11/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWFGHIMZGJJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C(=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.